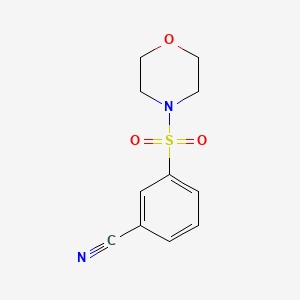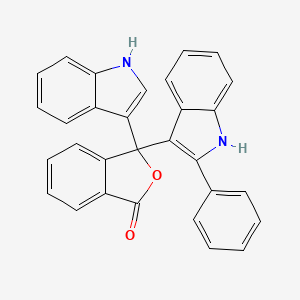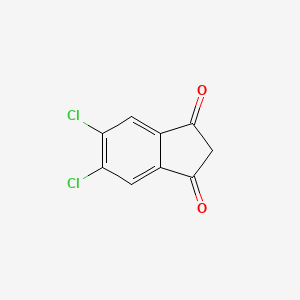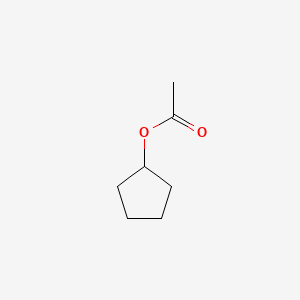
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Übersicht
Beschreibung
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is a chemical compound with the CAS Number: 93794-45-7 . It has a molecular weight of 199.66 . This compound is used in various applications and research .
Synthesis Analysis
Benzoxazole derivatives have been synthesized using different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis
The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .Physical And Chemical Properties Analysis
The IUPAC Name of the compound is this compound . The Inchi Code is 1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Novel Thiofibrates: A study described the synthesis of novel thiofibrates using 7-amino-5-chloro-1,3-benzoxazole-2-thiol and other compounds, characterized by physical and spectral studies (S. NiranjanM & C. ChaluvarajuK, 2018).
Medicinal Chemistry
- Benzoxazole Derivatives as Agonists: A series of benzoxazoles, including 5-chloro derivatives, were evaluated for 5-HT3 partial agonist activity, indicating potential medicinal applications (Y. Sato et al., 1998).
Chemical Structure Analysis
- Structural Analysis of Derivatives: The chemical structure of (5‐Chloro‐1,3‐benzoxazol‐2‐ylthio)acetonitrile was analyzed through IR, NMR, and X-ray analysis, demonstrating its potential in structural chemistry (Ö. Ergin et al., 1994).
Biochemistry Applications
- Fluorescence Probe for Glutathione: The use of benzoxazole derivatives, including 5-chloro-1,3-benzoxazole-2-thiol, as fluorescence probes for glutathione determination in biological samples was explored (Shu-Cai Liang et al., 2002).
Antimicrobial Studies
- In Vitro Antimicrobial Activity: Dichloro substituted benzoxazole derivatives, including 5,7-Dichloro-1,3-benzoxazole-2-thiol, displayed significant in vitro antibacterial activity, highlighting their potential in antimicrobial research (R. V. Satyendra et al., 2012).
Novel Rearrangement Studies
- Synthesis of Benzoimidazole and Benzoxazole Derivatives: Research on novel rearrangements of benzoxazolethiol, including 7-chloro variants, led to the synthesis of various heterocyclic systems, suggesting applications in organic synthesis (S. Swelam & S. Abu-Bakr, 2008).
Enzyme Inhibition Studies
- Synthesis and Biological Evaluation: A study on the synthesis of 5,7-Dichloro-1,3-benzoxazole derivatives and their screening for antimicrobial and antilipase activities, revealed significant enzyme inhibition, suggesting their utility in biochemistry (N. Jayanna et al., 2013).
Wirkmechanismus
Target of Action
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, a derivative of benzoxazole, is known to target various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, gene expression, inflammation, and neurotransmission .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This interaction can inhibit the enzymatic activity, affecting the breakdown of neurotransmitters and potentially leading to an increase in their concentration .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting DNA topoisomerases, it can interfere with DNA replication and transcription . By inhibiting protein kinases, it can disrupt signal transduction pathways . By inhibiting histone deacetylases, it can alter gene expression . By inhibiting cyclooxygenases, it can affect the production of prostaglandins and other mediators of inflammation . By inhibiting cholinesterases, it can affect neurotransmission .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, by inhibiting DNA topoisomerases, it can induce DNA damage and potentially lead to cell death . By inhibiting protein kinases, it can disrupt cell signaling and potentially affect cell proliferation . By inhibiting histone deacetylases, it can alter gene expression and potentially affect cell differentiation . By inhibiting cyclooxygenases, it can reduce inflammation . By inhibiting cholinesterases, it can enhance neurotransmission .
Biochemische Analyse
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a broad substrate scope and functionalization, offering several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Cellular Effects
Benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Molecular Mechanism
Benzoxazole derivatives with 4-methyl and 5-chloro substituents on the benzoxazole ring have shown the highest inhibitory activity for AChE and BuChE .
Eigenschaften
IUPAC Name |
5-chloro-7-methyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALKXWCAQHOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442400 | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93794-45-7 | |
| Record name | 5-Chloro-7-methyl-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93794-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)








